2,2-Diethoxy-1-isocyanoethane
Description
Properties
IUPAC Name |
1,1-diethoxy-2-isocyanoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVTNIPVCCCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+]#[C-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449513 | |
| Record name | 2,2-Diethoxy-1-isocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-32-0 | |
| Record name | 2,2-Diethoxy-1-isocyanoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Diethoxy 1 Isocyanoethane
Established Synthetic Routes and Optimizations
The most prevalent and well-documented pathway to 2,2-Diethoxy-1-isocyanoethane involves a two-step process: the formylation of a primary amine precursor followed by the dehydration of the resulting formamide (B127407). researchgate.net
Dehydration of N-(2,2-Diethoxyethyl)formamide
The critical step in the synthesis is the removal of a water molecule from N-(2,2-Diethoxyethyl)formamide. This transformation is accomplished using a variety of dehydrating agents, ranging from classic phosphorus-based reagents to milder, more modern alternatives.
The synthesis begins with the N-formylation of the starting material, 2,2-diethoxyethylamine (B48651) (also known as aminoacetaldehyde diethyl acetal). orgsyn.orgatomfair.comnih.gov A key consideration in this step is the acid-sensitive nature of the diethyl acetal (B89532) functional group. Standard formylating agents such as formic acid or formic-acetic anhydride (B1165640) are often avoided because the acidic conditions can cause decomposition of the acetal. orgsyn.org
A preferred method employs propyl formate (B1220265) as the formylating agent. The reaction involves heating a mixture of 2,2-diethoxyethylamine and propyl formate, which proceeds under neutral conditions, thereby preserving the acetal structure. The resulting N-(2,2-diethoxy)ethyl formamide can be purified by distillation under reduced pressure, with reported yields as high as 86%. orgsyn.org
Several halogenated reagents are effective for the dehydration of the formamide intermediate.
Phosphorus Oxychloride (POCl₃): The use of phosphorus oxychloride in the presence of a tertiary amine base, such as triethylamine (B128534), is one of the most common and practical methods for synthesizing isocyanides from formamides. researchgate.netnih.gov The reaction is typically conducted at low temperatures (e.g., 0 °C) in a solvent like dichloromethane. nih.govresearchgate.net The base neutralizes the HCl generated during the reaction. Recent optimizations have focused on creating a more sustainable, solvent-free protocol where triethylamine serves as both the base and the solvent, leading to high yields and purity in a very short reaction time. nih.govnih.gov
Triphosgene: Triphosgene, a safer solid substitute for the highly toxic phosgene (B1210022) gas, is also a potent dehydrating agent for formamide-to-isocyanide conversions. researchgate.netresearchgate.net However, like phosgene, it is extremely toxic and requires careful handling. researchgate.net
Triphenylphosphine (B44618)/Carbon Tetrachloride (Appel-type Reagent): A combination of triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (NEt₃) provides a smooth and efficient dehydration method. orgsyn.org This approach, an application of the Appel reaction, is considered superior by some researchers as it often results in better yields and allows for a non-aqueous workup, simplifying purification. orgsyn.orgorganic-chemistry.org The reaction proceeds by forming a phosphonium (B103445) salt intermediate, which facilitates the elimination of water. d-nb.info
Comparison of Common Halogenated Dehydrating Agents
| Dehydrating System | Typical Base | Key Advantages | Noteworthy Considerations | Reference |
|---|---|---|---|---|
| POCl₃ | Triethylamine | Widely applicable, effective, potential for solvent-free conditions | Corrosive, requires careful handling and temperature control | nih.gov, researchgate.net |
| Triphosgene | Tertiary Amines | Highly effective, solid alternative to phosgene | Extremely toxic, significant handling precautions required | researchgate.net, researchgate.net |
| PPh₃ / CCl₄ | Triethylamine | High yields, mild conditions, non-aqueous workup | Generates triphenylphosphine oxide as a byproduct, CCl₄ is toxic and ozone-depleting | orgsyn.org |
Research into greener and more user-friendly synthetic methods has led to the adoption of alternative dehydrating agents.
p-Toluenesulfonyl Chloride (p-TsCl): In the presence of a base like pyridine (B92270) or quinoline, p-toluenesulfonyl chloride (p-TsCl) is an effective dehydrating agent. rsc.orgresearchgate.net This reagent is often preferred over POCl₃ or phosgene derivatives because it is less toxic, cheaper, and allows for a simpler reaction protocol and workup. rsc.orgrsc.org For non-sterically hindered aliphatic formamides, the p-TsCl method can provide excellent yields (up to 98%) and has a significantly better environmental factor (E-factor) compared to traditional reagents. rsc.org
Triphenylphosphine/Carbon Tetrabromide (PPh₃/CBr₄): Similar to the PPh₃/CCl₄ system, the combination of triphenylphosphine and carbon tetrabromide is another effective Appel-type reagent for this transformation. organic-chemistry.org The mechanism is analogous, involving the formation of a phosphonium intermediate that facilitates dehydration. This system provides an alternative to carbon tetrachloride, which is often subject to regulatory restrictions. wikipedia.org
Alternative Synthetic Approaches (e.g., Via Sulfur Electrophiles)
An alternative route to this compound that avoids the direct dehydration of a formamide has been reported. This method proceeds via a thioformamide (B92385) intermediate. In this approach, the precursor 2,2-diethoxyethylamine is first converted into the corresponding N-(2,2-diethoxyethyl)thioformamide. The thioformamide is then treated with reagents such as diphenylacetyl chloride and diisopropyl carbodiimide (B86325) in the presence of triethylamine to yield the target isocyanide. orgsyn.org
Methodological Advancements in this compound Synthesis
Recent advancements in the synthesis of isocyanides, including this compound, have been driven by the principles of green chemistry. A significant development is the optimization of the POCl₃ dehydration method to proceed without a volatile organic co-solvent, using triethylamine as both the base and the reaction medium. nih.govnih.gov This approach dramatically reduces waste and simplifies the procedure.
Furthermore, systematic studies comparing various dehydrating agents have highlighted the advantages of less toxic and more economical options like p-TsCl for specific substrates. rsc.orgrsc.org The development of other novel dehydrating systems, such as those based on organic chlorophosphates or triphenylphosphine/iodine, also represents an ongoing effort to expand the toolkit of synthetic chemists, offering milder conditions and broader functional group tolerance. organic-chemistry.orgorganic-chemistry.org These advancements collectively contribute to making isocyanide synthesis safer, more efficient, and more sustainable.
Yield Optimization and Purity Considerations
The most prominently documented synthesis involves a two-step process starting from aminoacetaldehyde diethyl acetal. orgsyn.org The initial step is the formylation of the amino acetal using propyl formate, which proceeds smoothly upon heating at reflux for approximately 3 hours. orgsyn.org The subsequent removal of 1-propanol (B7761284) and unreacted propyl formate followed by vacuum distillation yields the intermediate, N-(2,2-diethoxy)ethyl formamide, with high purity and in excellent yields of around 86%. orgsyn.org
The second and final step is the dehydration of this formamide to the target isocyanide. orgsyn.org A highly effective method for this conversion utilizes a combination of triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (NEt₃) in a solvent like diethyl ether. orgsyn.org The reaction mixture is heated at reflux for 3.5 hours. orgsyn.org
Yields for this dehydration step are reported to be in the range of 71–75%. orgsyn.org Optimization of the yield relies on the careful execution of the workup procedure, which involves filtering the reaction mixture to remove solid byproducts, washing with diethyl ether, and evaporating the solvents. orgsyn.org
Purity of the final product is achieved through distillation under reduced pressure. orgsyn.org The boiling point of the pure compound is recorded as 110-111°C at 0.5 mmHg, which serves as a key indicator of its purity. orgsyn.org The identity and purity of the isocyanide can be further confirmed by ¹H NMR spectroscopy. orgsyn.org For long-term storage and to maintain purity, it is recommended to store this compound at low temperatures (–20°C to –30°C) under a nitrogen atmosphere, which prevents decomposition for at least two years. orgsyn.org
Table 1: Synthesis and Purity Data for this compound
This interactive table summarizes key data points for the synthesis and purification of this compound.
| Parameter | Value | Notes |
|---|---|---|
| Precursor | N-(2,2-diethoxy)ethyl formamide | Synthesized from aminoacetaldehyde diethyl acetal. orgsyn.org |
| Precursor Yield | 86% | Purified by vacuum distillation. orgsyn.org |
| Dehydration Reagents | PPh₃/CCl₄/NEt₃ | Allows for a smooth reaction and facile workup. orgsyn.org |
| Final Product Yield | 71-75% | Reported yield after dehydration and purification. orgsyn.org |
| Purification Method | Vacuum Distillation | orgsyn.org |
| Boiling Point | 110-111°C (0.5 mmHg) | Key indicator of purity. orgsyn.org |
| Storage Conditions | -30°C under Nitrogen | No appreciable decomposition for at least two years. orgsyn.org |
Comparative Analysis of Synthetic Protocols
Several methods have been reported for the synthesis of this compound, primarily involving the conversion of a precursor derived from aminoacetaldehyde diethyl acetal. The most detailed and seemingly efficient method is the dehydration of the N-formylated intermediate. orgsyn.org However, alternative protocols exist, offering different reagent choices and reaction pathways.
The method employing triphenylphosphine, carbon tetrachloride, and triethylamine for the dehydration of N-(2,2-diethoxy)ethyl formamide is considered superior because it provides good yields and avoids a difficult aqueous work-up. orgsyn.org Another established method for the dehydration of the same formamide involves using phosphoryl chloride (POCl₃) in the presence of triethylamine. orgsyn.org A third, distinct approach begins by transforming the initial amino acetaldehyde (B116499) acetal into a thioformamide, which is then converted to the isocyanide. orgsyn.org This conversion is accomplished by treating the thioformamide with reagents such as diphenylacetyl chloride, diisopropyl carbodiimide, and triethylamine. orgsyn.org
Table 2: Comparative Overview of Synthetic Protocols
This interactive table compares different synthetic routes to this compound.
| Method | Key Reagents | Precursor | Advantages/Disadvantages |
|---|---|---|---|
| Formamide Dehydration (Method 1) | PPh₃/CCl₄/NEt₃ | N-(2,2-diethoxy)ethyl formamide | Advantage: Good yields (71-75%), smooth reaction, facile non-aqueous workup. orgsyn.org |
| Formamide Dehydration (Method 2) | POCl₃/NEt₃ | N-(2,2-diethoxy)ethyl formamide | An alternative dehydration reagent system. orgsyn.org |
| Thioformamide Conversion | Diphenylacetyl chloride/ diisopropyl carbodiimide/ NEt₃ | Thioformamide of aminoacetaldehyde diethyl acetal | Represents a different synthetic pathway from the amine. orgsyn.org |
Chemical Reactivity and Mechanistic Investigations of 2,2 Diethoxy 1 Isocyanoethane
Fundamental Reactivity of the Isocyano Functional Group
The isocyano group (-N≡C) of 2,2-diethoxy-1-isocyanoethane is the primary center of its reactivity, exhibiting a distinctive electronic structure that allows it to act as both a nucleophile and an electrophile. nih.govnbinno.comscienceinfo.com
The carbon atom of the isocyano group possesses a lone pair of electrons, rendering it nucleophilic. nbinno.com Simultaneously, the positively charged nitrogen atom and the triple bond make the carbon atom susceptible to nucleophilic attack, thus imparting electrophilic character. nbinno.com This dual nature is central to the diverse reactivity of isocyanides in organic synthesis. nih.govnbinno.com The unique electronic arrangement of the isocyano group, with a formal positive charge on the nitrogen and a formal negative charge on the carbon, allows it to engage in a wide array of chemical reactions. nbinno.com
While specific studies detailing the participation of this compound in classical substitution reactions are not extensively documented in the reviewed literature, the isocyanide functional group, in general, can be involved in such transformations. The nucleophilic carbon of the isocyanide can displace leaving groups in suitable substrates.
The isocyano group readily undergoes addition reactions. One of the most significant applications of this compound is in multicomponent reactions, which are fundamentally a series of addition reactions. nih.gov In these reactions, the isocyanide adds to electrophilic species, such as the carbon atom of a carbonyl group or an imine. nih.gov
Reaction Mechanisms and Intermediate Studies
The utility of this compound is most prominently showcased in multicomponent reactions (MCRs), where it serves as a versatile building block for the synthesis of complex heterocyclic structures. The mechanisms of these reactions are intricate and often involve highly reactive intermediates.
Ugi and Passerini Reactions: this compound is a known reactant in Ugi and Passerini reactions. nih.gov The general mechanism for these reactions involves the initial formation of an electrophilic species (an iminium ion in the Ugi reaction, formed from an amine and a carbonyl compound, or a protonated carbonyl in the Passerini reaction). nih.govnih.gov The nucleophilic isocyanide carbon then attacks this electrophile, leading to the formation of a key nitrilium ion intermediate. nih.gov This intermediate is subsequently trapped by a nucleophile (a carboxylate in both Ugi and Passerini reactions) to form an α-adduct. A subsequent intramolecular rearrangement (the Mumm rearrangement in the Ugi reaction) leads to the final product. nih.govnih.gov
A specific application of this compound is in a four-component Ugi condensation with cycloketones, amine hydrochlorides, and potassium thiocyanate (B1210189) or selenocyanate (B1200272) to produce spiroimidazo[1,5-a]imidazole-5-thiones.
| Reaction | Components | Key Intermediate | Product |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acylamino amide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acyloxy amide |
In acidic conditions, the nitrogen atom of the isocyanide can be protonated. While the direct role of N-protonated this compound as a reactive intermediate is not explicitly detailed in the available literature for this specific compound, N-protonation of isocyanides, in general, can enhance the electrophilicity of the carbon atom.
The central reactive intermediate in the multicomponent reactions involving this compound is the nitrilium ion . nih.gov The stability and subsequent reaction pathways of this intermediate are crucial in determining the final product structure. The presence of the diethoxyacetal group in this compound offers the potential for post-condensation modifications, where the acetal (B89532) can be hydrolyzed to reveal an aldehyde functionality for further synthetic transformations.
Frontier Orbital Analysis
A frontier orbital analysis of this compound would involve the computational determination of the energies and spatial distributions of its HOMO and LUMO. These orbitals are critical in predicting the molecule's behavior as either a nucleophile or an electrophile.
The HOMO, being the orbital containing the most loosely held electrons, is indicative of the molecule's nucleophilic character. youtube.com In the case of this compound, the HOMO is likely to be localized around the isocyano group (-N≡C) and the oxygen atoms of the ethoxy groups, as these are regions of higher electron density. The energy of the HOMO is a key determinant of the molecule's electron-donating ability; a higher HOMO energy corresponds to a more reactive nucleophile.
Conversely, the LUMO represents the lowest energy orbital that can accept electrons, thus defining the molecule's electrophilic nature. youtube.com For this compound, the LUMO is expected to have significant contributions from the antibonding orbitals of the isocyano group. The energy of the LUMO indicates the molecule's propensity to accept electrons; a lower LUMO energy signifies a more reactive electrophile.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions.
A comprehensive frontier orbital analysis, typically performed using computational quantum chemistry methods such as Density Functional Theory (DFT), would yield precise energy levels and visual representations of the orbital distributions. Such an analysis would allow for predictions regarding the regioselectivity and stereoselectivity of its reactions, for instance, in cycloaddition reactions or reactions with electrophiles and nucleophiles. The localization of the HOMO would indicate the most probable site for electrophilic attack, while the localization of the LUMO would suggest the most favorable site for nucleophilic attack.
Without specific computational data, a definitive quantitative analysis remains elusive. However, the principles of FMO theory provide a robust qualitative framework for understanding and predicting the chemical behavior of this compound.
Applications of 2,2 Diethoxy 1 Isocyanoethane in Complex Molecule Synthesis
Multicomponent Reaction (MCR) Chemistry
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic step, have gained significant traction in organic chemistry for their efficiency and atom economy. rug.nl 2,2-Diethoxy-1-isocyanoethane has proven to be a highly effective component in these reactions, largely due to the reactivity of its isocyano group, which readily participates in the formation of diverse molecular scaffolds.
The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. rug.nl this compound has been successfully employed as the isocyanide component in numerous Ugi reactions, leading to the formation of a wide array of complex molecules. nih.gov
A notable application of this compound in U-4CC is the synthesis of spiroimidazo[1,5-a]imidazole-5-thiones. nih.gov In this reaction, this compound is reacted with cycloketones, amine hydrochlorides, and either potassium thiocyanate (B1210189) or potassium selenocyanate (B1200272). nih.govresearchgate.net This condensation, typically carried out in the presence of acetic acid, initially forms spiroimidazole intermediates, which then undergo cyclization to yield the final spiroimidazo[1,5-a]imidazole-5-thiones or their selone analogs. nih.govresearchgate.net This method provides a straightforward route to these intricate heterocyclic systems. researchgate.net
![Reaction scheme showing the Ugi four-component condensation to form spiroimidazo[1,5-a]imidazole-5-thiones.](https://www.researchgate.net/profile/Stefano-Marcaccini/publication/257858999/figure/fig2/AS:667611848544265@1536182441995/Scheme-1-Synthesis-of-spiroimidazo15-aimidazole-5-thiones-or-selenones-6.png)
The utility of this compound extends to its role as a "universal isocyanide" for the construction of various heterocyclic scaffolds, including triazoles and tetrazoles. nih.gov In the synthesis of tetrazole derivatives, 2,2-dialkoxy-1-isocyanomethanes, such as this compound, can participate in Ugi-tetrazole reactions. These reactions are followed by an acid-mediated cyclization of the Ugi adduct to form the desired tetrazole-containing products. nih.gov The functional group tolerance of this compound in these reactions provides opportunities for further chemical modifications. rsc.org
This compound is instrumental in Ugi/cyclization cascade reactions, which are powerful strategies for the rapid assembly of complex polycyclic systems. One significant example is the synthesis of dihydropyrazino-quinazolinedione chemotypes. nih.gov This synthesis begins with an Ugi MCR involving an aldehyde, 2-fluoro-5-nitro-benzoic acid, an ammonia (B1221849) surrogate like 2,4-dimethoxybenzylamine, and this compound. nih.gov The resulting Ugi product then undergoes a tandem N-acyliminium ion cyclization and intramolecular nucleophilic addition sequence to construct the tricyclic dihydropyrazino-quinazolinedione framework. nih.gov
Research has demonstrated the feasibility of this approach with various aldehydes, yielding the corresponding Ugi products in moderate to good yields.
| Aldehyde | Ugi Product Yield (%) |
| 4-Chlorobenzaldehyde | 82% |
| 4-Fluorobenzaldehyde | 75% |
| 4-(trifluoromethyl)benzaldehyde | 68% |
| 4-Nitrobenzaldehyde | 71% |
| 2-Naphthaldehyde | 63% |
| Isovaleraldehyde | 43% |
| This table is based on data for the synthesis of Ugi products leading to dihydropyrazino-quinazolinediones. nih.gov |
Furthermore, the synthesis of 1,3,5-trisubstituted hydantoins can be achieved through a two-step sequence involving a Ugi four-component condensation followed by a base-induced cyclization. researchgate.net While not exclusively limited to this compound, its compatibility with Ugi reactions makes it a potential candidate for the isocyanide component in such syntheses.
The adducts resulting from Ugi reactions involving this compound are amenable to a variety of tandem and post-Ugi transformations. nih.gov These subsequent reactions significantly enhance the molecular complexity and diversity of the final products. The aforementioned synthesis of dihydropyrazino-quinazolinediones is a prime example of a tandem Ugi/cyclization strategy. nih.gov The work of Marcaccini and colleagues has extensively explored the transformation of Ugi adducts, establishing that a well-designed sequence of Ugi reactions and post-condensation modifications is a powerful tool for preparing structurally diverse and complex molecules, including heterocycles with elaborate substitution patterns. nih.gov
The Passerini three-component reaction (P-3CR) is another important MCR that combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org this compound has been shown to be a compatible isocyanide component in a Passerini-type three-component reaction for the synthesis of 5-(1-hydroxyalkyl)tetrazoles. rsc.org This reaction is notable for being accelerated by sonication and can be performed under catalyst-free conditions in a methanol-water solvent system, yielding good to excellent quantities of the desired products. rsc.org The use of this compound in this protocol is advantageous as its functional groups can be utilized in subsequent coupling reactions for further diversification. rsc.org
The following table summarizes the yields of 5-(1-hydroxyalkyl)tetrazoles synthesized via a Passerini-type reaction with various aldehydes and this compound.
| Aldehyde | Yield (%) |
| 4-Nitrobenzaldehyde | 92% |
| 4-Chlorobenzaldehyde | 90% |
| 4-Bromobenzaldehyde | 88% |
| 4-Fluorobenzaldehyde | 85% |
| Benzaldehyde | 82% |
| 2-Naphthaldehyde | 80% |
| This table is based on data for the sonication-assisted Passerini tetrazole reaction. rsc.org |
Passerini Three-Component Reactions (P-3CR)[6],
Targeted Heterocyclic Compound Synthesis
The masked aldehyde functionality of this compound makes it an exceptionally valuable precursor for the synthesis of a variety of heterocyclic compounds.
Imidazole (B134444) Derivatives
The synthesis of imidazole derivatives is a prominent application of this compound. organic-chemistry.org Stefano Marcaccini, who first synthesized the isocyanide, demonstrated its utility in this area. nih.gov In one method, the isocyanide reacts with sulfur electrophiles or chloramine (B81541) T, followed by an intramolecular cyclization under acidic conditions to furnish substituted imidazole cores. nih.gov
Another route involves the reaction of this compound with sulfenyl chlorides and arylamines, which affords isothioureas that subsequently cyclize to yield 1-aryl-4-ethoxy-1H-imidazoles. Furthermore, as mentioned previously, Ugi-type reactions utilizing this isocyanide with components like potassium thiocyanate can lead to the formation of fused spiroimidazo[1,5-a]imidazole systems. organic-chemistry.orgnih.gov
Table 3: Selected Synthetic Routes to Imidazoles using this compound
| Reactants | Key Intermediate/Step | Product Type | Reference |
| This compound, Sulfur Electrophile/Chloramine T | Acid-mediated intramolecular cyclization | Substituted Imidazoles | nih.gov |
| This compound, Sulfenyl Chlorides, Arylamines | Isothiourea formation and cyclization | 1-Aryl-4-ethoxy-1H-imidazoles | |
| This compound, Cycloketone, Amine HCl, KSCN | Ugi 4-component condensation / cyclization | Spiroimidazo[1,5-a]imidazole-5-thiones | nih.gov |
Oxazole (B20620) Scaffolds
Isocyanides are fundamental building blocks for oxazole rings, notably through reactions like the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde. organic-chemistry.org While specific literature detailing the direct application of this compound in a Van Leusen-type reaction is scarce, the underlying principles of isocyanide chemistry support its potential in such transformations. Post-condensation modifications of adducts from multicomponent reactions, in which this compound is a known participant, can also lead to oxazole scaffolds. nih.gov For example, Marcaccini's research group developed novel routes to oxazoles, including the synthesis of 2-arylthio-5-alkoxyoxazoles and 4-acyl-2-arylthio-5-ethoxyoxazoles, showcasing the utility of isocyanides in constructing this particular heterocyclic core.
Thiazole (B1198619) Derivatives
This compound is considered a valuable building block for the preparation of thiazole derivatives. Thiazoles can be synthesized via multicomponent reactions that are alternatives to traditional methods like the Hantzsch synthesis. A notable approach is the thio-Ugi reaction followed by a cyclization sequence. The work of Kazmaier demonstrated the synthesis of thiazoles using 2,2-dialkoxy-1-isocyanomethanes (a class that includes this compound) in a thio-Ugi/cyclisation sequence. nih.gov This strategy highlights the utility of this isocyanide in rapidly assembling the thiazole ring system, a prevalent scaffold in medicinal chemistry.
Hydantoin (B18101) Ring Systems
While direct single-step syntheses of simple hydantoin rings using this compound are not prominently featured in the literature, its application in multicomponent reactions (MCRs) provides access to complex, fused heterocyclic systems structurally related to hydantoins. A key example is its use in the Ugi four-component condensation (U-4CC).
In a notable synthesis developed by Stefano Marcaccini and colleagues, this compound participates in a U-4CC with a cycloketone, an amine hydrochloride, and potassium thiocyanate or selenocyanate. nih.govresearchgate.net This reaction does not yield a simple hydantoin but rather a more complex spiroimidazo[1,5-a]imidazole-5-thione or -selenone. nih.govscribd.com The reaction proceeds in the presence of acetic acid, and the resulting bicyclic imidazole structure is assembled in a single, efficient step. nih.govscribd.com This transformation highlights the capacity of this compound to serve as a linchpin in constructing intricate heterocyclic scaffolds.
Table 1: Ugi Four-Component Condensation to form Spiroimidazo[1,5-a]imidazole Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference(s) |
|---|
Pyrrole (B145914) Synthesis (e.g., Van Leusen Reaction Variants)
The Van Leusen reaction is a well-established method for synthesizing pyrroles from Michael acceptors and isocyanides bearing an α-sulfonyl group, most notably p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of the TosMIC anion with an activated alkene, followed by the elimination of toluenesulfinic acid to form the aromatic pyrrole ring. nih.govnih.gov
However, the application of this compound as the isocyanide component in Van Leusen-type reactions for pyrrole synthesis is not documented in available research. Syntheses of pyrroles using isocyanides often rely on reagents with an α-activating group, like the sulfonyl in TosMIC or an ester, which facilitates the necessary deprotonation and subsequent cyclization steps. nih.govacs.org While this compound is a versatile reagent in other contexts, its specific use in variants of the Van Leusen pyrrole synthesis has not been reported.
Aminoisoxazole Formation
The synthesis of 5-aminoisoxazoles represents a significant application of this compound. researchgate.netorgsyn.org A straightforward and effective method involves the [4+1] cycloaddition of the isocyanide with an α-haloketone oxime. nih.gov
This reaction, reported by Buron, El Kaïm, and Uslu, proceeds in the presence of a base such as sodium carbonate. nih.govgrowingscience.comensta-paris.fr The α-haloketone oxime generates a nitrosoalkene intermediate in situ, which then undergoes a cycloaddition with the isocyanide. The isocyanide carbon acts as the one-carbon component, inserting itself between the nitrogen and the α-carbon of the nitrosoalkene to form the 5-aminoisoxazole ring. This method provides a direct route to these valuable heterocyclic structures, which are of interest in medicinal chemistry. orgsyn.orgnih.gov
Role as a C1 Building Block in Organic Synthesis
This compound is a highly valuable C1 building block in organic synthesis, a role derived from the unique reactivity of its isocyano group. organic-chemistry.orgorgsyn.org In numerous synthetic transformations, including the multicomponent reactions discussed previously, the isocyanide functional group facilitates the introduction of a single carbon atom into the product's scaffold. nih.govorgsyn.org
What makes this compound particularly useful is its bifunctional nature. The diethoxyethyl group serves as a stable protecting group for an acetaldehyde (B116499) moiety. This "masked aldehyde" functionality allows for post-synthesis modifications. After the isocyanide has participated in a cyclization or multicomponent reaction, the acetal (B89532) can be hydrolyzed under acidic conditions to unmask a reactive aldehyde group. This aldehyde can then be used for further synthetic elaborations, such as subsequent condensation or oxidation reactions.
This dual reactivity makes this compound what Dömling has termed a "universal isocyanide" for heterocyclic synthesis. nih.gov Its utility has been demonstrated in Passerini and Ugi reactions, where it delivers both the C1 isocyanide unit for the primary reaction and a latent aldehyde for subsequent diversification, significantly increasing the efficiency and complexity of molecules that can be built in a streamlined fashion. scribd.comresearchgate.net
Green Chemistry and Sustainability in 2,2 Diethoxy 1 Isocyanoethane Chemistry
Evaluation of Synthetic Efficiency via Green Metrics
Green metrics provide a quantitative framework for assessing the environmental performance of chemical processes. mdpi.com For the synthesis of 2,2-Diethoxy-1-isocyanoethane, key metrics include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).
Atom economy evaluates how efficiently atoms from the reactants are incorporated into the final desired product. The most common synthesis of isocyanides is the dehydration of N-substituted formamides. mdpi.comrsc.org For this compound, the synthesis typically proceeds via the dehydration of N-(2,2-diethoxyethyl)formamide using a dehydrating agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine (B128534) (NEt₃).
The balanced chemical equation for this transformation is: C₇H₁₅NO₃ + POCl₃ + 2 NEt₃ → C₇H₁₃NO₂ + H₃PO₄ + 2 [HNEt₃]Cl
The theoretical atom economy for this process is calculated as follows:
AE = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100%
The calculation demonstrates that a significant portion of the reactant mass does not end up in the final product, highlighting an inherent inefficiency in this common synthetic route. Pericyclic reactions, by contrast, are often cited as prime examples of atom-economical transformations where all atoms from the starting materials are typically present in the product. nih.gov
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| N-(2,2-diethoxyethyl)formamide | C₇H₁₅NO₃ | 161.20 | Reactant |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Reactant |
| Triethylamine | C₆H₁₅N | 101.19 | Reactant (x2) |
| This compound | C₇H₁₃NO₂ | 143.18 | Product |
| Atom Economy (AE) = [143.18 / (161.20 + 153.33 + 2 * 101.19)] x 100% = 27.7% |
E-Factor and Process Mass Intensity (PMI) are more holistic metrics that account for all materials used in a process, including solvents, reagents, and processing aids, providing a clearer picture of the total waste generated. researchgate.netsemanticscholar.org
E-Factor : Defined as the ratio of the mass of waste to the mass of the desired product. The ideal E-factor is 0. whiterose.ac.uk
Process Mass Intensity (PMI) : Defined as the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the final product. The ideal PMI is 1. whiterose.ac.ukrsc.org
Traditional isocyanide syntheses are known to generate significant waste, leading to high E-Factor and PMI values. mdpi.comrsc.org The use of stoichiometric reagents and large volumes of solvents for reaction and purification are major contributors. rsc.orgrsc.org
The table below presents a hypothetical, yet typical, scenario for the synthesis of this compound on a laboratory scale to illustrate the calculation of these metrics. This assessment reveals the substantial environmental footprint associated with the synthesis, primarily due to solvent usage during the reaction and work-up phases.
| Material Input | Mass (g) | Purpose |
|---|---|---|
| N-(2,2-diethoxyethyl)formamide | 16.1 | Reactant |
| Phosphorus Oxychloride | 15.3 | Reactant |
| Triethylamine | 20.2 | Reactant (Base) |
| Dichloromethane (DCM) | 200.0 | Solvent |
| Water | 150.0 | Work-up |
| Sodium Bicarbonate Solution | 100.0 | Work-up |
| Brine | 50.0 | Work-up |
| Sodium Sulfate | 10.0 | Drying Agent |
| Total Input Mass = 561.6 g | ||
| Product Output (assuming 85% yield) = 12.2 g of this compound | ||
| Total Waste Mass = Total Input - Product Output = 561.6 g - 12.2 g = 549.4 g | ||
| E-Factor = 549.4 g / 12.2 g = 45.0 | ||
| PMI = 561.6 g / 12.2 g = 46.0 |
Development of Environmentally Benign Synthetic Protocols
Recognizing the inefficiencies and environmental drawbacks of traditional methods, research has focused on developing greener synthetic pathways for isocyanides.
A significant contributor to the poor environmental profile of many chemical syntheses is the use of volatile and often hazardous organic solvents. rsc.org Isocyanide synthesis frequently employs chlorinated solvents like dichloromethane, which are environmentally persistent and pose health risks. rsc.org
A promising green alternative is the use of Deep Eutectic Solvents (DESs). mdpi.comnih.gov DESs are mixtures of hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD), such as choline (B1196258) chloride and urea, which form a liquid at a much lower temperature than the individual components. acs.orgyoutube.com These solvents are attractive because they are often biodegradable, non-toxic, have low vapor pressure, and can be prepared from inexpensive, readily available starting materials. nih.gov Research has shown that N-alkylation/acylation reactions, which are key steps in forming the precursors to isocyanides, can be performed efficiently in DESs, sometimes with improved yields and reduced reaction times. researchgate.net
The move from stoichiometric reagents to catalytic systems is a core principle of green chemistry. While the dehydration of formamides is not typically a catalytic process, sustainable catalysts can be employed in subsequent transformations of the this compound product. Isocyanides are valuable building blocks in multicomponent reactions (MCRs) like the Ugi and Passerini reactions. nih.govresearchgate.net
A comprehensive green chemistry approach involves minimizing waste at its source. For the synthesis of this compound, several strategies can be employed. The choice of the dehydrating agent is critical; while phosphorus oxychloride is common, it generates inorganic phosphate (B84403) waste. mdpi.com Alternative reagents might produce different byproduct profiles, with some, like phosgene (B1210022), being highly atom-economical (forming CO₂ and salts) but prohibitively toxic. rsc.org
One advantage of the POCl₃ method is that the byproducts are water-soluble salts, allowing for a simpler work-up via extraction rather than requiring purification by column chromatography, which itself generates significant solvent and solid waste. rsc.org Further green improvements focus on minimizing solvent use, recycling solvents and catalysts where feasible, and developing in-situ generation methods for the isocyanide to be used immediately in a subsequent reaction, avoiding isolation and purification steps. rsc.org
Based on the conducted research, there is currently insufficient publicly available scientific literature specifically detailing the advanced applications of This compound in the contexts outlined in your request. Searches for diastereoselective and enantioselective syntheses, as well as specific catalytic transformations (Palladium, Lewis/Brønsted acid, Copper) utilizing this particular compound, did not yield specific research findings, detailed examples, or data tables.
The existing literature extensively covers these advanced stereoselective and catalytic reactions with other isocyanide compounds, such as isocyanoacetates and vinylogous isocyano esters. However, direct and detailed studies focused solely on the reactivity and application of this compound in these specific areas could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” at this time.
Advanced Research and Future Outlook
Computational Chemistry and Theoretical Investigations
Computational chemistry and theoretical investigations have emerged as indispensable tools in modern organic chemistry, providing deep insights into the intricacies of chemical reactions. For a unique compound like 2,2-diethoxy-1-isocyanoethane, these methods offer a powerful lens through which to understand its electronic structure, reactivity, and the mechanisms of its transformations. By modeling molecular behavior at the atomic level, researchers can elucidate complex reaction pathways, predict the outcomes of reactions with a high degree of accuracy, and rationally design novel synthetic strategies.
Elucidation of Reaction Pathways and Transition States
The isocyano group, with its characteristic C≡N-R linkage, exhibits a rich and varied reactivity profile. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving isocyanides. This allows for the detailed characterization of reaction pathways, including the identification of transient intermediates and the calculation of the energy barriers associated with transition states. A theoretical approach can be used to investigate reactions in detail. researchgate.net For instance, in multicomponent reactions where this compound can act as a key building block, computational studies can unravel the step-by-step mechanism, clarifying the sequence of bond-forming and bond-breaking events.
The mechanism of the Ugi four-component reaction, a cornerstone of isocyanide chemistry, has been a subject of extensive theoretical investigation. researchgate.net Computational models have helped to verify the proposed mechanisms, highlighting the crucial intermediates and rate-determining steps that govern the reaction's progress. researchgate.net These studies often reveal subtle electronic and steric effects that influence the reaction's feasibility and outcome. By applying similar computational strategies to reactions involving this compound, chemists can gain a predictive understanding of its behavior, optimizing reaction conditions and paving the way for the discovery of novel transformations.
A critical aspect of these investigations is the accurate calculation of transition state geometries and energies. The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that determines the kinetic feasibility of a reaction. Advanced computational techniques, such as transition state searching algorithms, enable the precise location of these structures. The calculated activation energies can then be used to predict reaction rates and understand how factors like solvent and catalyst influence the reaction's speed and efficiency.
| Computational Method | Application in Reaction Pathway Elucidation | Key Insights Gained |
| Density Functional Theory (DFT) | Mapping potential energy surfaces of isocyanide reactions. | Identification of intermediates and transition states. |
| Transition State Searching | Locating the highest energy point along the reaction coordinate. | Calculation of activation energies and prediction of reaction rates. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize bonding. | Understanding the nature of chemical bonds in transient species. |
Prediction of Reactivity and Selectivity
Beyond elucidating reaction mechanisms, computational chemistry provides a powerful platform for predicting the reactivity and selectivity of molecules like this compound. By analyzing the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, chemists can anticipate how it will interact with other reagents. For example, the isocyano carbon is known for its dual nucleophilic and electrophilic character, a feature that can be rationalized and quantified through computational analysis.
In reactions where multiple products can be formed, computational models can be used to predict the major product by comparing the activation energies of the competing reaction pathways. This is particularly valuable in stereoselective synthesis, where the goal is to produce a single stereoisomer. By modeling the interactions between the reactants and any chiral catalysts or auxiliaries, it is possible to predict which diastereomeric transition state is lower in energy, thus leading to the observed stereoselectivity. Such predictive power is invaluable for the rational design of asymmetric syntheses.
Computational studies can also guide the development of new reactions by predicting the feasibility of previously unexplored transformations. By screening a range of potential reactants and catalysts in silico, researchers can identify promising candidates for experimental investigation, thereby accelerating the pace of discovery. This synergy between computational prediction and experimental validation is a hallmark of modern chemical research.
| Computed Property | Relevance to Reactivity and Selectivity |
| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts sites of nucleophilic and electrophilic attack. |
| Electrostatic Potential | Indicates regions of positive and negative charge, guiding intermolecular interactions. |
| Steric Maps | Visualizes the steric hindrance around reactive sites, influencing regioselectivity. |
| Transition State Energies | Determines the kinetic product distribution in competing reaction pathways. |
Exploration of Novel Derivatives and Analogues in Synthetic Strategies
The synthetic utility of this compound can be significantly expanded through the exploration of its novel derivatives and analogues. By introducing additional functional groups or modifying the acetal (B89532) moiety, chemists can fine-tune the molecule's reactivity and create new building blocks for organic synthesis. The synthesis of functionalized isocyanides has become an area of intense research, driven by the demand for complex molecules in fields such as medicinal chemistry and materials science. researchgate.net
One promising avenue of exploration is the synthesis of derivatives bearing pendant functional groups that can participate in subsequent chemical transformations. For example, a derivative containing a hydroxyl or amino group could be used in intramolecular reactions to construct complex heterocyclic scaffolds. Similarly, the introduction of a chiral center within the molecule could open up new possibilities for asymmetric synthesis. The development of efficient and selective methods for the synthesis of these functionalized isocyanides is a key challenge. nih.gov Recent advances in synthetic methodology have provided new tools for the preparation of a wide range of isocyanide-containing molecules. organic-chemistry.org
The acetal group in this compound also presents opportunities for structural diversification. By replacing the ethoxy groups with other alkoxy or aryloxy groups, it is possible to modulate the molecule's steric and electronic properties. For instance, bulkier acetal groups could be used to control the stereochemical outcome of reactions. Furthermore, the acetal could be replaced with other protecting groups, or even a reactive functional group, to create bifunctional building blocks for multicomponent reactions.
Emerging Trends and Underexplored Applications
The field of isocyanide chemistry is continually evolving, with new applications and synthetic methods being reported at a rapid pace. For a versatile compound like this compound, several emerging trends hold significant promise for future research. One such area is the use of isocyanides in bioorthogonal chemistry, where their unique reactivity can be harnessed for the selective labeling and imaging of biomolecules in living systems. nih.gov The small size and biocompatibility of the isocyano group make it an attractive functional handle for these applications. nih.gov
Another exciting frontier is the development of novel multicomponent reactions that go beyond the classical Ugi and Passerini reactions. nih.gov Researchers are exploring new combinations of reactants to access previously unattainable molecular scaffolds. The use of this compound in these novel MCRs could lead to the rapid synthesis of diverse libraries of complex molecules for drug discovery and other applications.
The unique electronic properties of isocyanides are also being exploited in the field of materials science. Isocyanides can act as ligands for metal catalysts and have been incorporated into polymers and other materials. The diethoxyacetal group of this compound could provide a handle for polymerization or for grafting onto surfaces, opening up possibilities for the creation of new functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-diethoxy-1-isocyanoethane, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via dehydration of its corresponding N-formamide precursor under acidic conditions. Marcaccini’s work highlights the use of sulfur electrophiles (e.g., thiols) or chloramine T to trigger subsequent cyclization reactions, forming imidazole derivatives . Yield optimization requires precise control of temperature (typically 40–60°C) and stoichiometric ratios of dehydrating agents (e.g., POCl₃ or PCl₃). Purity is confirmed via NMR and IR spectroscopy, with residual solvents monitored via GC-MS.
Q. How can crystallographic data validate the molecular structure of this compound and its derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard for structural validation . Key parameters include bond angles (C-N≡C), torsion angles in the ethoxy groups, and hydrogen-bonding patterns. Discrepancies between experimental and computational models (e.g., DFT) may indicate crystal packing effects or solvent interactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
- Methodology : The isocyano group acts as a nucleophile, reacting with electrophiles (e.g., chloramine T) to form intermediate nitrenes, which undergo cyclization under acidic conditions. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (¹⁵N/¹³C) can track reaction pathways. Competing side reactions, such as oligomerization, are mitigated by low temperatures (<0°C) and inert atmospheres .
Q. How do green chemistry metrics evaluate the sustainability of synthetic protocols for this compound?
- Methodology : Metrics like Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) are calculated using stoichiometric data and solvent recovery rates. For example, a synthesis with POCl₃ may have a high E-Factor due to HCl byproduct generation, whereas catalytic methods (e.g., using molecular sieves) improve PMI. Comparative analysis of published protocols reveals trade-offs between yield and environmental impact .
Q. What computational strategies predict the stability and reactivity of this compound under varying pH and solvent conditions?
- Methodology : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) model solvent effects (e.g., ethanol vs. DCM) on conformational stability. pKa predictions (via COSMO-RS) guide pH-dependent degradation studies. Experimental validation uses HPLC to monitor decomposition products (e.g., formamide derivatives) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported crystallographic parameters for this compound derivatives?
- Analysis : Discrepancies in unit cell dimensions or hydrogen-bonding networks may arise from solvent inclusion (e.g., residual H₂O in EtOH) or twinning. Re-refinement using SHELXL with updated scattering factors and disorder modeling improves accuracy. Cross-validation against spectroscopic data (e.g., Raman for crystal symmetry) is critical .
Q. Why do some synthetic protocols report lower yields despite optimized conditions?
- Analysis : Batch variability in starting materials (e.g., N-formamide purity) or trace metal contaminants (e.g., from glassware) may inhibit reactions. Design of Experiments (DoE) frameworks identify critical factors (e.g., stirring rate, reagent addition order). Advanced purification (e.g., column chromatography vs. distillation) addresses byproduct interference .
Emerging Methodologies
Q. Can this compound be integrated into supramolecular assemblies via hydrogen-bonding or π-stacking interactions?
- Methodology : Co-crystallization studies with aromatic amines or carboxylic acids explore non-covalent interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H-bond vs. van der Waals). Applications in molecular recognition or catalysis require stability assays under thermal/mechanical stress .
Q. What role does this compound play in high-throughput screening for bioactive imidazole analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
